2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that features a morpholine ring substituted with a phenyl group and an acetamide group linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl-substituted reagent under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the morpholine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Linking to the Pyridine Ring: The final step involves the reaction of the acetamide derivative with a pyridine derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyridine moieties using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical tool.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-phenylmorpholin-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with the pyridine ring attached at a different position.
2-(3-phenylmorpholin-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure with the pyridine ring attached at the fourth position.
2-(3-phenylmorpholin-4-yl)-N-(quinolin-3-ylmethyl)acetamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(3-phenylmorpholin-4-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-12-15-5-4-8-19-11-15)13-21-9-10-23-14-17(21)16-6-2-1-3-7-16/h1-8,11,17H,9-10,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGFRXYHVDPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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